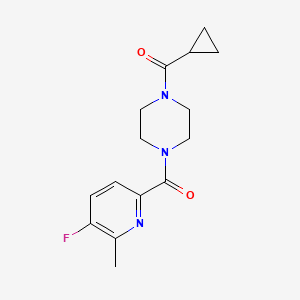
1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C15H18FN3O2 and its molecular weight is 291.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a compound of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the available literature on the compound's biological properties, including its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a cyclopropane ring, a piperazine moiety, and a pyridine derivative, which are significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor binding. The presence of the piperazine and pyridine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.
Biological Assays and Findings
Recent studies have evaluated the compound's activity through various biological assays. The following table summarizes key findings regarding its biological effects:
Case Studies
- MAO-B Inhibition : In a study focused on monoamine oxidase (MAO) inhibitors, the compound demonstrated significant inhibition of MAO-B with an IC50 value of 0.013 µM. It was noted for its selectivity and reversibility, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
- JAK1/TYK2 Pathway : The compound was evaluated for its selectivity against Janus kinases (JAKs). It exhibited a 21-fold improvement in selectivity for TYK2 over JAK1, indicating potential applications in inflammatory diseases where TYK2 is implicated .
- Cytotoxicity Studies : In cytotoxicity assessments using L929 fibroblast cells, the compound demonstrated lower toxicity compared to other derivatives, suggesting a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-12(16)4-5-13(17-10)15(21)19-8-6-18(7-9-19)14(20)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXJUXBIFCAFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














